B3-Tunicamycin

N-linked glycosylation inhibition GPT/DPAGT1 inhibitor potency homologue ranking

B3-Tunicamycin (CAS 76544-50-8, molecular formula C₃₈H₆₄N₄O₁₆, MW 832.9) is a purified, single-component nucleoside antibiotic belonging to the tunicamycin family of natural products. It is the only known homologue of tunicamycin that bears a fully saturated 13-methyltetradecanoyl fatty acyl side chain on the tunicamine moiety; all other natural tunicamycin homologues contain trans-2,3-unsaturated fatty acid chains.

Molecular Formula C38H64N4O16
Molecular Weight 832.9 g/mol
CAS No. 76544-50-8
Cat. No. B1229731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB3-Tunicamycin
CAS76544-50-8
SynonymsB3-tunicamycin
tunicamycin B3
Molecular FormulaC38H64N4O16
Molecular Weight832.9 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
InChIInChI=1S/C38H64N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h15-16,19,21-23,26-37,43,45,48-53H,4-14,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/t21?,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36+,37+/m1/s1
InChIKeyXAFNQFHOQPRGAK-BJLDJXKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B3-Tunicamycin (CAS 76544-50-8): A Defined Tunicamycin Homologue for N-Glycosylation Research and Selective Cytotoxicity Studies


B3-Tunicamycin (CAS 76544-50-8, molecular formula C₃₈H₆₄N₄O₁₆, MW 832.9) is a purified, single-component nucleoside antibiotic belonging to the tunicamycin family of natural products [1]. It is the only known homologue of tunicamycin that bears a fully saturated 13-methyltetradecanoyl fatty acyl side chain on the tunicamine moiety; all other natural tunicamycin homologues contain trans-2,3-unsaturated fatty acid chains [1]. Like all tunicamycins, B3-Tunicamycin inhibits UDP-N-acetylglucosamine:dolichyl phosphate GlcNAc-1-phosphate transferase (GPT/DPAGT1), the first committed enzyme in the dolichol pathway of protein N-glycosylation, thereby blocking the formation of dolichyl-PP-GlcNAc and downstream lipid-linked oligosaccharide assembly [1]. The saturated fatty acyl chain is the distinguishing structural feature that differentiates B3-Tunicamycin from all other purified tunicamycin homologues and from the widely used heterogeneous tunicamycin mixture [1].

Why Generic Tunicamycin Mixtures Cannot Substitute for Purified B3-Tunicamycin in Quantitative Research


Commercial 'tunicamycin' is not a single compound but a heterogeneous mixture of at least 10–16 homologous antibiotics that differ in fatty acid chain length (C₁₄–C₁₇), degree of unsaturation, and terminal branching patterns [1]. Individual purified homologues including B3 differ substantially in their ability to inhibit protein glycosylation, their potency in blocking lipid-linked saccharide formation, and their propensity to cause off-target inhibition of protein synthesis [2]. Inter-batch variability in the homologue composition of tunicamycin mixtures precludes reproducible quantitative dose-response comparisons across experiments, across laboratories, or across procurement lots [1]. Substituting a heterogeneous tunicamycin mixture for purified B3-Tunicamycin thus introduces uncontrolled variables in any assay where N-glycosylation inhibition potency, selective cytotoxicity toward transformed cells, or structure-activity relationship (SAR) interpretation is the endpoint of interest [1].

B3-Tunicamycin Quantitative Differentiation vs. Structural Analogs and Homologues: A Comparator-Based Evidence Guide


N-Glycosylation Inhibition Potency: B3-Tunicamycin Is the Most Active Homologue Among All Natural Tunicamycin Variants Tested

When the activity of B3-Tunicamycin as an inhibitor of protein glycosylation was compared directly to all other purified tunicamycin homologues tested, B3-Tunicamycin was found to be the most active [1]. B3-Tunicamycin caused complete (>95%) inhibition of protein glycosylation at a concentration of 50 ng/ml in chick and mouse fibroblasts and at only 10 ng/ml in virally transformed (SV40-3T3) mouse fibroblasts [1]. This concentration-dependent potency represents the highest glycosylation inhibitory activity documented among the eight major natural homologues examined by the same research group, where maximum inhibition occurred at different concentrations for each homologue [2].

N-linked glycosylation inhibition GPT/DPAGT1 inhibitor potency homologue ranking

Selective Cytotoxicity: B3-Tunicamycin Displays the Highest Therapeutic Window Toward Transformed vs. Non-Transformed Cells Among Tunicamycin Homologues

When the cytotoxic activities of multiple purified tunicamycin homologues were examined head-to-head on non-transformed and SV40-virally transformed 3T3 fibroblasts, B3-Tunicamycin displayed the highest selective cytotoxicity toward the transformed cells [1]. Treatment of SV40-3T3 transformed fibroblasts (10⁵ cells/plate) with B3-Tunicamycin at 100 ng/ml for 48 hours resulted in complete cell death, whereas viability and proliferative activity of non-transformed 3T3 fibroblasts remained normal even at concentrations up to 500 ng/ml [1]. This ≥5-fold selectivity window at the cytotoxicity level contrasts with other purified homologues (A₂, B₁, B₂), which required at least 5-fold higher doses to affect non-transformed cells but did not achieve complete transformed-cell killing at comparable concentrations [2].

selective cytotoxicity transformed cell targeting therapeutic window

Structural Determinant of Differential Activity: The Saturated 13-Methyltetradecanoyl Side Chain Is Unique to B3-Tunicamycin

B3-Tunicamycin is structurally defined by a fully saturated 13-methyltetradecanoyl (C₁₅:0 iso) fatty acyl substituent attached to the amino group of the tunicamine core [1]. All other known natural tunicamycin homologues (including the A, B-series, C, and D variants present in commercial mixtures) contain trans-2,3-unsaturated fatty acid chains [2]. This saturated side chain is not merely a minor structural variation: separate studies on tunicamycin SAR have demonstrated that even minor modifications to the tunicamycin structure lead to complete loss of N-glycosylation inhibitory activity, indicating precise structural requirements for target engagement [3]. Furthermore, recent work on ω-lipid chain-engineered tunicamycin analogues has confirmed that fatty acyl chain saturation state and length critically determine DPAGT1 inhibitory potency, cellular selectivity, and off-target toxicity profiles [4].

structure-activity relationship saturated fatty acyl chain tunicamycin homologue classification

Single-Component Purity vs. Heterogeneous Mixtures: B3-Tunicamycin Eliminates Inter-Lot Biological Variability Inherent in Tunicamycin Mixtures

Natural tunicamycin is biosynthesized as a complex mixture of at least 10–16 homologues that vary in fatty acid chain length, degree of unsaturation, and terminal branching [1]. Commercial tunicamycin mixtures typically contain variable proportions of A (C₁₄), B (C₁₅), C (C₁₆), and D (C₁₇) homologues, each with sub-variants differing in branching and saturation [2]. These individual homologues differ in their biological properties: the two major components of tunicamycin were shown to differ in their ability to inhibit protein glycosylation and in their effectiveness to inhibit protein synthesis—when completely blocking mannose incorporation, one homologue inhibited protein synthesis by 50% while the other had only a negligible effect [3]. B3-Tunicamycin, as a single purified homologue isolated from the mixture via reversed-phase HPLC, provides a chemically defined active pharmaceutical ingredient with known structure (C₃₈H₆₄N₄O₁₆, MW 832.9), known saturated fatty acyl chain identity, and quantitatively characterized biological potency [4]. This eliminates the inter-lot and inter-vendor variability in homologue composition that confounds dose-response reproducibility when using tunicamycin mixtures [1].

defined homologue batch-to-batch reproducibility HPLC purification tunicamycin heterogeneity

Preferential Inhibition of Glycoprotein Synthesis over General Protein Synthesis: B3-Tunicamycin Demonstrates Target Selectivity at the Cellular Level

In mechanistic studies, B3-Tunicamycin inhibited the incorporation of mannose into glycoproteins synthesized by chick and mouse fibroblasts, while the incorporation of the amino acids proline and tyrosine was inhibited to a lesser extent, confirming preferential blockade of the dolichol pathway rather than general protein synthesis inhibition [1]. Crucially, the mannose incorporation into glycoproteins synthesized by virally transformed (SV40-3T3) cells was inhibited by B3-Tunicamycin to a higher degree than in non-transformed 3T3 cells or chick primary fibroblasts [1]. In contrast, separate studies on B2-tunicamycin showed that while glycosylation was inhibited, the degree of selectivity was less pronounced and long incubation times (20 h) were required to achieve a higher degree of inhibition in transformed cells [2]. Other purified homologues (A₁-tunicamycin) inhibited both glycosylation and protein synthesis more broadly, with [³H]proline incorporation inhibited and [³H]tyrosine incorporation slightly increased in 3T3 cells, indicating less target selectivity [3].

glycoprotein synthesis selectivity mannose incorporation proline/tyrosine incorporation

Optimal Research and Procurement Scenarios for B3-Tunicamycin (CAS 76544-50-8) Based on Quantitative Differentiation Evidence


Selective Killing of Virally Transformed or Malignant Cells with Minimal Impact on Normal Counterparts

B3-Tunicamycin is the preferred tunicamycin homologue for experiments requiring selective elimination of SV40-transformed or other susceptible transformed cell populations while preserving normal fibroblast viability. The demonstrated ≥5-fold in vitro therapeutic window—complete transformed cell death at 100 ng/ml with normal cell viability preserved at up to 500 ng/ml [1]—makes this compound particularly suited for co-culture cytotoxicity studies, transformed-cell selective ablation protocols, and proof-of-concept experiments investigating tunicamycin-mediated anti-tumor selectivity [1].

Maximal N-Glycosylation Blockade at Minimally Effective Concentrations in Mechanistic Glycobiology

For studies requiring complete (>95%) inhibition of protein N-glycosylation at the lowest possible compound concentration—such as pulse-chase glycoproteomics, ER stress time-course experiments, or assays where solvent (DMSO) toxicity must be minimized—B3-Tunicamycin's superior potency (complete inhibition at 10–50 ng/ml) [2] provides a clear advantage over tunicamycin mixtures that typically require higher concentrations (0.5–2 µg/ml) to achieve comparable blockade [3]. This lower effective concentration directly translates to reduced solvent carryover and minimized off-target effects in sensitive primary cell cultures [2].

Structure-Activity Relationship Studies Requiring a Chemically Defined, Single-Component Tunicamycin

B3-Tunicamycin, with its uniquely saturated 13-methyltetradecanoyl side chain and defined molecular formula (C₃₈H₆₄N₄O₁₆), serves as the only commercially identifiable natural tunicamycin homologue with a saturated fatty acyl chain [4]. This makes it an essential comparator compound for SAR programs investigating how fatty acid saturation state modulates DPAGT1 inhibition, MraY vs. GPT selectivity, membrane partitioning, and cellular toxicity—particularly in the context of recent efforts to design 'lipid-altered' tunicamycin analogues that decouple antibacterial activity from eukaryotic toxicity [5].

Reproducible Inter-Laboratory N-Glycosylation Inhibition Standards and Assay Calibration

Because commercial tunicamycin mixtures exhibit batch-to-batch variability in homologue composition that can shift glycosylation inhibitory potency by several-fold [6], B3-Tunicamycin provides a chemically defined reference standard suitable for inter-laboratory assay calibration, positive control standardization in high-throughput glycophenotypic screens, and procurement specifications requiring a single molecular entity with traceable biological activity [2]. This ensures that glycosylation inhibition data generated across different laboratories or over extended time periods can be quantitatively compared without the confounding variable of shifting homologue ratios [6].

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